

A Spectroscopic Showdown: Differentiating Aminobenzoic Acid Isomers

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Compound of Interest

Compound Name: 3-Aminobenzoic Acid

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A comparative guide for researchers and drug development professionals on the distinct spectroscopic signatures of 2-aminobenzoic acid, **3-aminobenzoic acid**, and 4-aminobenzoic acid.

The three structural isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), **3-aminobenzoic acid**, and 4-aminobenzoic acid (PABA)—are foundational molecules in the synthesis of a wide array of pharmaceuticals, dyes, and other specialty chemicals.^[1] Despite sharing the same molecular formula ($C_7H_7NO_2$), the positional variance of the amino and carboxylic acid groups on the benzene ring bestows upon them unique chemical and physical properties.^[1] This guide provides a detailed spectroscopic comparison of these isomers, supported by experimental data, to facilitate their accurate identification and characterization.

Comparative Spectroscopic Data

The following tables summarize key quantitative data from various spectroscopic techniques, highlighting the distinct electronic and structural environments of each isomer.

Table 1: UV-Visible (UV-Vis) Spectroscopy

Isomer	λmax (nm) in Methanol/Ethanol
2-Aminobenzoic Acid	~218, ~335[1]
3-Aminobenzoic Acid	~194, ~226, ~272[1]
4-Aminobenzoic Acid	~194, ~226, ~278 (in an unspecified solvent)[1], ~280 in methanol, ~288 in isopropanol

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Isomer	N-H Stretch (cm ⁻¹)	O-H Stretch (COOH) (cm ⁻¹)	C=O Stretch (COOH) (cm ⁻¹)	N-H Bend (cm ⁻¹)	C=C Stretch (Aromatic) (cm ⁻¹)
2-Aminobenzoic Acid	~3480, ~3370	~3000-2500 (broad)	~1670-1680	~1615	~1580, ~1560
3-Aminobenzoic Acid	~3480, ~3380	~3000-2500 (broad)	~1690-1700	~1620	~1590, ~1520
4-Aminobenzoic Acid	~3470, ~3370	~3000-2500 (broad)	~1680-1690	~1625	~1600, ~1520

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm, DMSO-d₆)

Isomer	-COOH	Aromatic Protons	-NH ₂
2-Aminobenzoic Acid	~11.5 - 13.0	6.5 - 8.0	~5.0 - 6.0
3-Aminobenzoic Acid	~12.5 - 13.5	7.0 - 8.0	~5.5 - 6.5
4-Aminobenzoic Acid	~12.0	6.57, 7.65	5.89

Table 4: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm, DMSO-d₆)

Isomer	C=O (COOH)	Aromatic Carbons
2-Aminobenzoic Acid	~169	110 - 152
3-Aminobenzoic Acid	~168	115 - 148
4-Aminobenzoic Acid	~167	113 - 153

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

1. UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the aminobenzoic acid isomer.
 - Dissolve the sample in 100 mL of a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution.
 - Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8.
- Measurement:
 - Record the UV-Vis spectrum from 200 to 400 nm.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: An FTIR spectrometer.

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the aminobenzoic acid isomer with dry potassium bromide (KBr) in a mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Measurement:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire the infrared spectrum over the range of 4000 to 400 cm^{-1} .

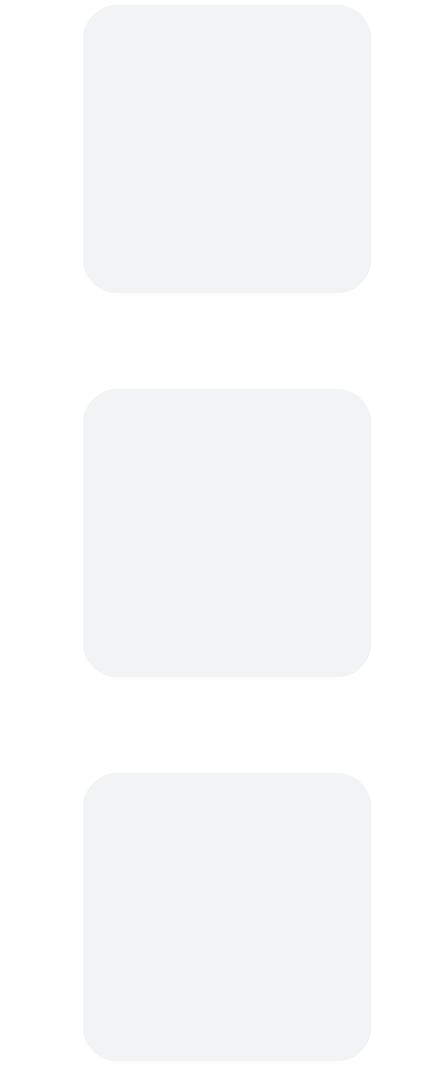
3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the aminobenzoic acid isomer in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Measurement:
 - Acquire the ^1H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
 - Acquire the ^{13}C NMR spectrum.
 - Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to tetramethylsilane (TMS).

Visualizing the Isomers and Experimental Workflow

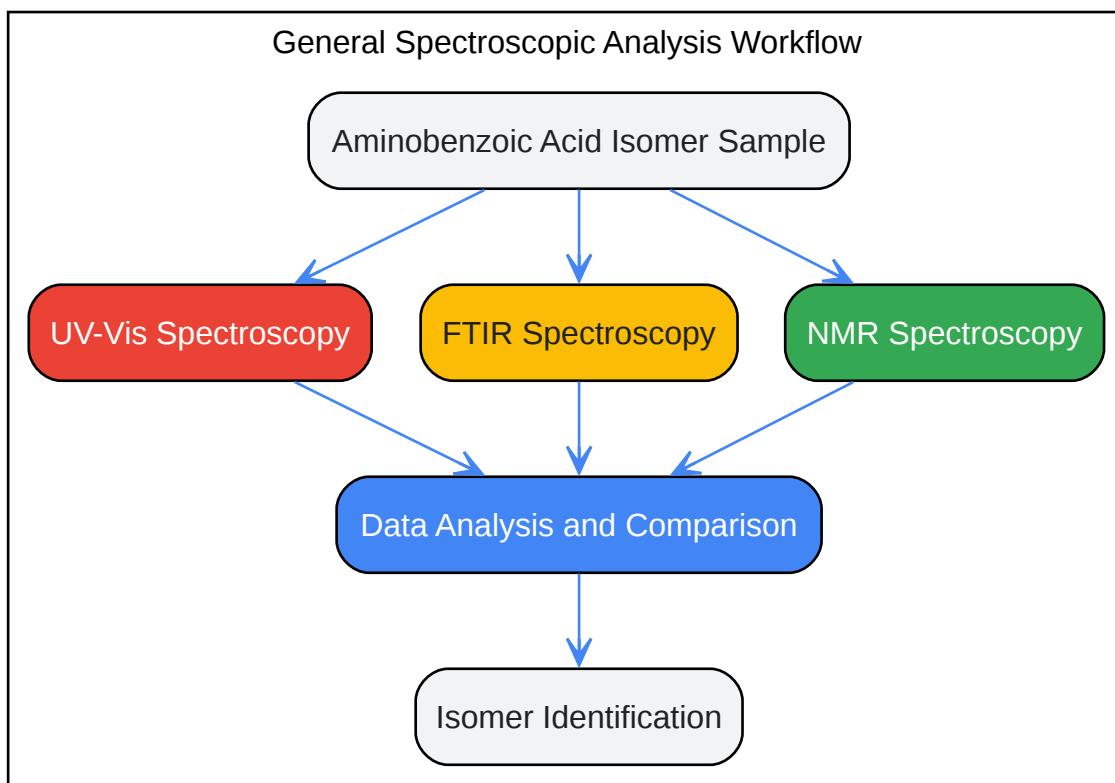
The following diagrams illustrate the structural differences between the aminobenzoic acid isomers and the general workflow for their spectroscopic analysis.

Aminobenzoic Acid Isomers



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Caption: Structural diagrams of the three aminobenzoic acid isomers.



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Caption: A generalized workflow for the spectroscopic analysis of aminobenzoic acid isomers.

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References

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